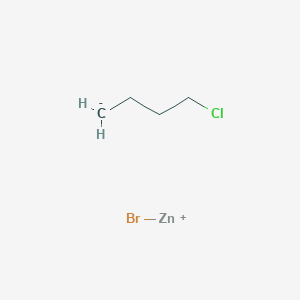
4-Chlorobutylzinc bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorobutylzinc bromide is not directly mentioned in the provided papers. However, the synthesis and characterization of related compounds provide insight into the chemistry of halogenated organic compounds, particularly those involving chlorine and bromine atoms. The first paper discusses the formation of various halogenated disinfection byproducts (DBPs) in chlorinated drinking water, highlighting the role of bromide concentration in the speciation of these compounds . The second paper describes the synthesis of a 4
Wissenschaftliche Forschungsanwendungen
Environmental Chemistry and Disinfection Byproducts
- Formation of Halogenated Disinfection Byproducts: Research indicates that bromide ions in water sources react during chlorination processes, leading to the formation of various halogenated disinfection byproducts (DBPs). These include trihalomethanes, haloacetic acids, and new categories of aromatic halogenated DBPs. These findings are crucial for understanding the environmental impact of chlorination in water treatment and the potential health risks associated with DBPs (Pan & Zhang, 2013).
Organic Chemistry and Synthesis
- Synthesis of Heterocyclic Compounds: Brominated compounds serve as key intermediates in the synthesis of various heterocyclic compounds with potential antibacterial activities. This illustrates the role of brominated reagents, akin to 4-Chlorobutylzinc bromide, in facilitating the creation of novel pharmaceutical agents (El-Hashash et al., 2015).
Water Treatment and Disinfection
- Bromide's Role in Water Treatment: Studies have shown that bromide ions significantly influence the formation and speciation of DBPs during water disinfection processes. The presence of bromide can lead to a higher formation rate of brominated DBPs, which have different health and environmental implications compared to their chlorinated counterparts (Heeb et al., 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
bromozinc(1+);1-chlorobutane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Cl.BrH.Zn/c1-2-3-4-5;;/h1-4H2;1H;/q-1;;+2/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POIGMXAECHVVIK-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCCCl.[Zn+]Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrClZn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorobutylzinc bromide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

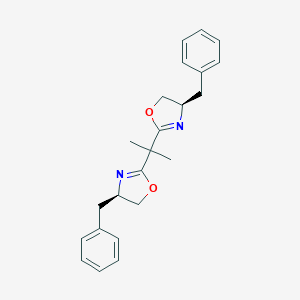
![(1R,2S,3S,5S,6S,7S,10S,11R,14S,16R)-6-(3-Hydroxyprop-1-ynyl)-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-ene-6,14,16-triol](/img/structure/B129081.png)
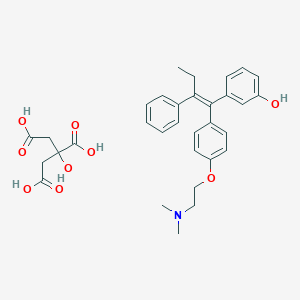
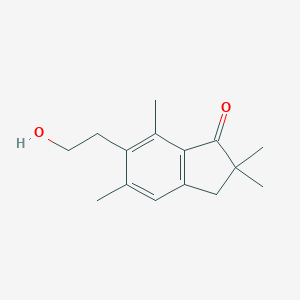
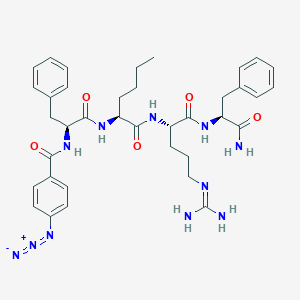
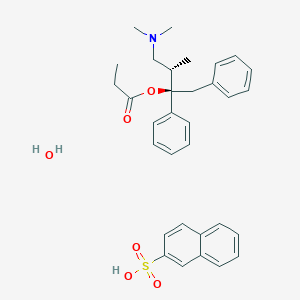
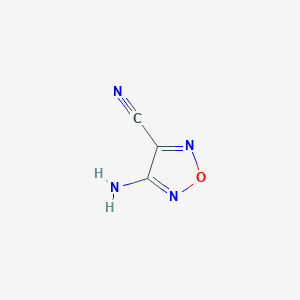
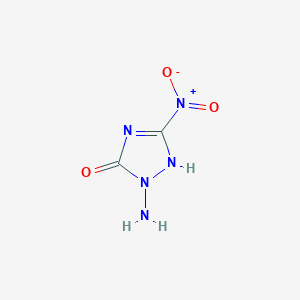
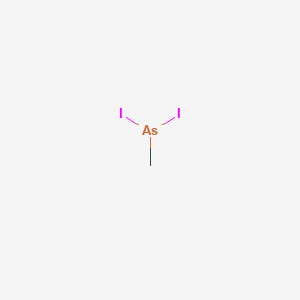
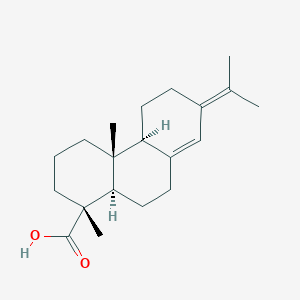
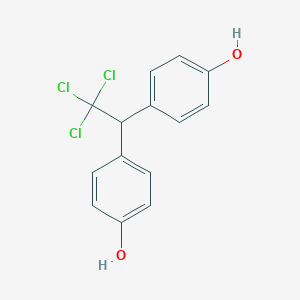
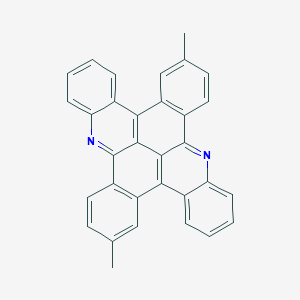
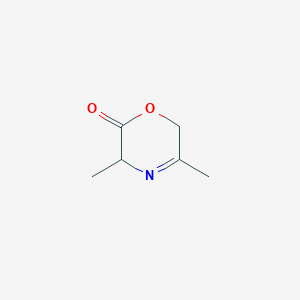
![(6Ar)-6-(3-fluoropropyl)-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B129113.png)